![molecular formula C10H10Cl3NO2 B2491728 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide CAS No. 138505-75-6](/img/structure/B2491728.png)
2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions and precise conditions to ensure the desired product is obtained with good yield and purity. For example, Devi and Awasthi (2022) discuss the synthesis of a compound closely related to "2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide," emphasizing the use of spectroscopic techniques for structure confirmation and bio-assay evaluations for potential insect growth regulation (Devi & Awasthi, 2022).
Scientific Research Applications
Pesticide Development
Compounds like 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide and its derivatives are primarily explored for their potential as pesticides. New derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide have been characterized, focusing on their applications as potential pesticides. These studies involve detailed analysis through X-ray powder diffraction, exploring their structural properties which are crucial for their effectiveness and stability as pesticides (Olszewska, Pikus, & Tarasiuk, 2008), (Olszewska, Tarasiuk, & Pikus, 2009).
Chemical Synthesis and Structural Analysis
Considerable research has gone into the synthesis and structural analysis of compounds related to 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide. Studies focus on synthesizing new derivatives and analyzing their structures through techniques like X-ray crystallography. The crystal structure, molecular docking analysis, and potential applications (like anticancer activity) are studied for some of these derivatives (Gowda, Foro, & Fuess, 2007), (Saravanan et al., 2016).
Pharmaceutical and Biological Research
Some derivatives are investigated for their pharmaceutical potential. For instance, compounds with structural similarities are studied for their anticancer properties through molecular docking analysis, targeting specific cellular receptors and pathways (Sharma et al., 2018). Additionally, the metabolism of chloroacetamide herbicides and their potential carcinogenic properties are studied, providing insights into their interactions with human and rat liver microsomes (Coleman et al., 2000), (Coleman et al., 2000).
Environmental Impact and Biodegradation
Research also delves into the environmental impact of these compounds, particularly focusing on their biodegradation pathways. Studies on acetochlor, a herbicide with structural similarities, highlight the anaerobic degradation process and its efficiency. These findings are crucial for understanding the environmental fate of these compounds and developing strategies for mitigating their impact (Liu et al., 2020).
Mechanism of Action
These compounds are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . According to the results of molecular docking, the structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .
properties
IUPAC Name |
2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c11-6-10(15)14-3-4-16-9-2-1-7(12)5-8(9)13/h1-2,5H,3-4,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVUTDAMJFFBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide |
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